1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline

Description

Systematic IUPAC Nomenclature and Structural Representation

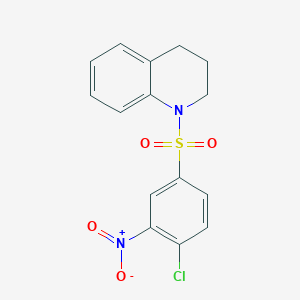

The compound 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is systematically named according to IUPAC rules as 1-[(4-chloro-3-nitrophenyl)sulfonyl]-3,4-dihydro-2H-quinoline . This nomenclature reflects its core structure:

- A tetrahydroquinoline bicyclic system (a benzene ring fused to a partially saturated six-membered ring with one nitrogen atom).

- A benzenesulfonyl substituent attached to the nitrogen atom of the tetrahydroquinoline.

- Chloro (-Cl) and nitro (-NO2) groups at the 4- and 3-positions, respectively, on the benzene ring of the sulfonyl group.

The structural formula is represented as:

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-]

This SMILES notation confirms the connectivity of the bicyclic tetrahydroquinoline system, the sulfonyl bridge, and the substituted aromatic ring.

CAS Registry Number and Molecular Formula Validation

The compound is uniquely identified by its CAS Registry Number 847170-51-8 , validated across multiple chemical databases, including PubChem, BLD Pharmatech, and commercial suppliers.

Molecular formula : C15H13ClN2O4S

Molecular weight : 352.8 g/mol (calculated from isotopic composition).

| Parameter | Value | Source Validation |

|---|---|---|

| CAS Registry Number | 847170-51-8 | PubChem, BLD Pharm |

| Molecular Formula | C15H13ClN2O4S | PubChem, ChemBuyers |

| Exact Mass | 352.0273 g/mol | PubChem |

Properties

IUPAC Name |

1-(4-chloro-3-nitrophenyl)sulfonyl-3,4-dihydro-2H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13ClN2O4S/c16-13-8-7-12(10-15(13)18(19)20)23(21,22)17-9-3-5-11-4-1-2-6-14(11)17/h1-2,4,6-8,10H,3,5,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LEQSFEFOQFAWKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13ClN2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90428971 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

352.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

847170-51-8 | |

| Record name | 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90428971 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Scheme:

- Reactants: 1,2,3,4-tetrahydroquinoline + 4-chloro-3-nitrobenzenesulfonyl chloride

- Solvent: Tetrahydrofuran (THF)

- Base: Sodium hydrogen carbonate (NaHCO3)

- Temperature: Room temperature (~20°C)

- Reaction Time: Overnight stirring (approximately 12-16 hours)

Detailed Preparation Methodology

Sulfonylation Reaction

A representative procedure is as follows:

- Dissolve 4-chloro-3-nitrobenzenesulfonyl chloride in THF.

- Prepare a suspension of 1,2,3,4-tetrahydroquinoline and sodium hydrogen carbonate in THF and water.

- Add the sulfonyl chloride solution dropwise to the amine/base suspension with stirring at room temperature.

- Continue stirring overnight to ensure complete reaction.

- Workup involves dilution with ethyl acetate, washing with water to remove inorganic salts and residual base, drying over anhydrous magnesium sulfate, and solvent removal under reduced pressure.

- The crude product is obtained as crystals, which can be further purified by washing with diisopropyl ether or by column chromatography.

Purification

- The crude product is often purified by recrystallization or silica gel column chromatography using a hexane/ethyl acetate solvent system (typically 3:1 ratio).

- This step ensures removal of unreacted starting materials and side products, yielding a pale yellow crystalline solid.

Experimental Data Summary

| Parameter | Details |

|---|---|

| Starting materials | 1,2,3,4-tetrahydroquinoline (9.74 g), 4-chloro-3-nitrobenzenesulfonyl chloride (17.0 g) |

| Solvent | Tetrahydrofuran (THF), water |

| Base | Sodium hydrogen carbonate (8.38 g) |

| Temperature | 20°C (room temperature) |

| Reaction time | Overnight (~12-16 hours) |

| Workup | Dilution with ethyl acetate, washing with water, drying over MgSO4 |

| Yield | Approximately 15.7 g of product (crystalline form) |

| Purification | Washing with diisopropyl ether or column chromatography (hexane/ethyl acetate 3:1) |

| Characterization | 1H-NMR (CDCl3): multiplets and doublets consistent with expected structure |

Comparative Table of Preparation Conditions

| Aspect | Method 1 (Reference Example 1) | Method 2 (Reference Example 12) |

|---|---|---|

| Base | Sodium hydrogen carbonate | Sodium hydrogen carbonate |

| Solvent | THF and water | THF and water |

| Temperature | 20°C (room temperature) | 20°C (room temperature) |

| Reaction time | Overnight | Overnight |

| Workup | Ethyl acetate extraction, water wash, MgSO4 drying | Ethyl acetate extraction, acid wash, brine wash, MgSO4 drying |

| Yield of crude product | 15.7 g | 5.0 g |

| Purification | Washing with diisopropyl ether | Column chromatography (hexane/ethyl acetate 3:1) |

| Additional reduction step | Not included | Included: NiBr2/NaBH4 reduction of nitro group |

| Final isolated yield | Not specified | 4.33 g (after reduction and purification) |

Chemical Reactions Analysis

Types of Reactions

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can undergo various chemical reactions, including:

Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or using chemical reductants like tin(II) chloride.

Oxidation: The tetrahydroquinoline core can be oxidized to form quinoline derivatives.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium azide or thiourea in polar aprotic solvents.

Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in ethanol.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products

Nucleophilic Substitution: Substituted derivatives with various functional groups replacing the chloro group.

Reduction: Amino derivatives of the original compound.

Scientific Research Applications

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline has several applications in scientific research:

Medicinal Chemistry: It can be used as a precursor for the synthesis of bioactive molecules with potential therapeutic effects.

Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

Biological Studies: It can serve as a probe or inhibitor in biochemical assays to study enzyme activities or signaling pathways.

Mechanism of Action

The mechanism of action of 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets. For instance, derivatives of this compound have been shown to inhibit tumor growth and angiogenesis by blocking the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways . These pathways are crucial for cell proliferation and survival, making the compound a potential candidate for anticancer therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Observations :

Crystallographic and Conformational Comparisons

Table 2: Crystal Structure Data for Sulfonamide-Functionalized Tetrahydroquinolines

Key Observations :

- The target compound’s structural analogs exhibit consistent half-chair conformations in the tetrahydroquinoline ring, suggesting shared rigidity. However, hydrogen bonding varies: benzylsulfonyl derivatives form layered sheets via weak C–H···O interactions, which may influence solubility and packing .

Key Observations :

- Antimalarial Potential: Compound 11g demonstrates notable activity, likely due to the hydrazine group’s ability to coordinate with heme in malaria parasites .

- Structural vs. Functional Diversity: Piperidinyl and isoquinoline derivatives (e.g., compound 58) represent structural diversification but lack reported biological data .

Biological Activity

1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline (CAS No. 847170-51-8) is a compound of interest due to its potential biological activities, particularly in the context of cancer research and therapeutic applications. This article reviews its biological activity, synthesizing findings from various studies and sources.

- Molecular Formula : C15H13ClN2O4S

- Molecular Weight : 352.79 g/mol

- Purity : Typically reported at 98% .

The biological activity of this compound is largely attributed to its ability to interact with various cellular pathways. Notably, it has been studied for its potential as an antiproliferative agent, inhibiting cell growth in certain cancer cell lines. The mechanism may involve the modulation of signal transduction pathways and the inhibition of specific protein kinases.

Antiproliferative Effects

This compound has shown significant antiproliferative activity against various cancer cell lines. For instance:

- IC50 Values : In studies involving melanoma cells (A2058), the compound exhibited an IC50 value of approximately 0.58 µM . This indicates a strong capacity to inhibit cell proliferation at low concentrations.

Case Studies

Several studies have highlighted the compound's biological effects:

- Study on Melanoma Cells :

-

In Vivo Applications :

- While most studies focus on in vitro results, there is growing interest in evaluating the in vivo efficacy of this compound in animal models to assess its therapeutic potential against tumors.

Structure-Activity Relationship (SAR)

Research into the structure-activity relationship has indicated that modifications to the tetrahydroquinoline structure can enhance biological activity. For example:

- The presence of the sulfonyl group is crucial for the antiproliferative effects observed.

- Variations in substituents on the benzene ring may influence potency and selectivity against different cancer types .

Data Table: Biological Activity Summary

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| A2058 (Melanoma) | 0.58 | Inhibition of ERK and AKT signaling pathways |

| PANC-1 (Pancreatic) | 0.70 | Induction of apoptosis |

| HeLa (Cervical) | 0.80 | Cell cycle arrest |

| MDA-MB-231 (Breast) | 1.50 | Inhibition of metastasis-related pathways |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-(4-Chloro-3-nitrobenzenesulfonyl)-1,2,3,4-tetrahydroquinoline, and how can purity be ensured?

- Methodological Answer : The compound can be synthesized via sulfonylation of 1,2,3,4-tetrahydroquinoline using 4-chloro-3-nitrobenzenesulfonyl chloride. A typical procedure involves dissolving tetrahydroquinoline in anhydrous dichloromethane, adding the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine), and stirring at 0–5°C for 12 hours. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from ethanol/water mixtures. Purity is validated by HPLC (C18 column, acetonitrile/water mobile phase) and NMR spectroscopy (e.g., absence of residual solvents or unreacted starting materials) .

Q. Which spectroscopic techniques are critical for structural characterization of this compound?

- Methodological Answer : Key techniques include:

- 1H/13C NMR : To confirm substitution patterns (e.g., sulfonyl and nitro group positions) and tetrahydroquinoline backbone integrity. Aromatic protons in the 7.0–8.5 ppm range and sulfonyl-linked protons at ~3.5–4.0 ppm are diagnostic .

- FT-IR : Peaks at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1530 cm⁻¹ (nitro group) confirm functional groups .

- X-ray crystallography : For absolute stereochemical confirmation (if applicable) and bond-length analysis, as demonstrated in structurally related tetrahydroquinoline derivatives .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to experimental handling?

- Methodological Answer : The compound is typically stable under inert atmospheres but may degrade under prolonged light exposure. Solubility is moderate in polar aprotic solvents (e.g., DMSO, DMF) and poor in water. Melting points for analogous sulfonylated tetrahydroquinolines range from 160–180°C . Storage at –20°C in amber vials under argon is recommended for long-term stability.

Advanced Research Questions

Q. How can computational methods (e.g., DFT) elucidate reaction mechanisms for sulfonylation or nitro-group functionalization?

- Methodological Answer : Density Functional Theory (DFT) calculations at the B3LYP/6-31G(d) level can model transition states during sulfonylation, identifying energy barriers and regioselectivity. For example, the nitro group’s electron-withdrawing effect may direct sulfonylation to specific positions on the benzene ring. Solvent effects (e.g., dichloromethane vs. THF) can be modeled using the PCM approach .

Q. What strategies optimize the compound’s bioactivity in antimicrobial or anticancer assays?

- Methodological Answer : Structure-activity relationship (SAR) studies involve synthesizing analogs with modified substituents (e.g., replacing nitro with amino groups) and testing against bacterial strains (e.g., S. aureus, E. coli) or cancer cell lines (e.g., MCF-7, HeLa). Bioisosteric replacement of the sulfonyl group with phosphonate or carbonyl moieties may enhance membrane permeability. Assays should follow CLSI guidelines for MIC determination or MTT protocols for cytotoxicity .

Q. How should researchers address contradictions in reported crystallographic data for sulfonylated tetrahydroquinolines?

- Methodological Answer : Discrepancies in bond angles or dihedral angles (e.g., deviations >5° between studies) may arise from crystal packing effects or resolution limits. Cross-validate data using high-resolution (>1.0 Å) X-ray structures and compare with computational models (e.g., Mercury software). For example, reports a dihedral angle of 71.1° between phenyl rings in a related compound, while shows 66.98°; such differences highlight the need for temperature-controlled crystallography (e.g., 173 K vs. room temperature) .

Q. What experimental designs are suitable for studying π–π stacking interactions in this compound’s solid-state structure?

- Methodological Answer : Single-crystal X-ray diffraction can quantify π–π interactions (e.g., centroid-to-centroid distances <4.0 Å indicate stacking). For example, notes a pyridyl ring stacking distance of 3.78 Å. Pair this with Hirshfeld surface analysis (CrystalExplorer software) to map interaction contributions (e.g., C–H···π vs. van der Waals contacts) .

Q. How can catalytic methods (e.g., Pd-catalyzed cross-coupling) functionalize the tetrahydroquinoline core for diversification?

- Methodological Answer : Suzuki-Miyaura coupling using Pd(PPh₃)₄ (2 mol%) and aryl boronic acids at 80°C in THF/water (3:1) introduces substituents to the tetrahydroquinoline ring. For example, details Pd-catalyzed synthesis of 4-aminoquinoline derivatives, adaptable to this compound. Monitor reaction progress by TLC and isolate products via flash chromatography .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.